6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine
Description
Properties
IUPAC Name |
6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVRMINVNBNVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615006 | |
| Record name | 6,7-Dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61764-33-8 | |
| Record name | 6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61764-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups .
Scientific Research Applications
6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine is a heterocyclic compound featuring a structure that combines thiopyran and thiazole rings. Research into this compound explores its potential in medicinal chemistry, materials science and biological studies.
Scientific Research Applications
This compound has applications in various scientific fields:
- Medicinal Chemistry This compound is being researched for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
- Materials Science It is being explored for the development of new materials with unique electronic and optical properties.
- Biological Studies The compound is used to study its interactions with biological macromolecules and its effects on cellular processes.
Preparation Methods
The synthesis of this compound typically involves the cyclization of precursors under specific conditions. A common method involves reacting 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base, usually in a solvent like ethanol or methanol, followed by purification through recrystallization. Industrial production involves scaling up laboratory synthesis methods, optimizing reaction conditions like temperature, pressure, and solvent choice to maximize yield and purity, and potentially using continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Additional Information
Other names or identifiers for this compound:
Mechanism of Action
The mechanism of action of 6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine and analogous compounds:
Key Research Findings
- Structural Flexibility: Substitutions at position 6 (e.g., methyl groups) significantly alter metabolic stability without compromising synthetic feasibility .
- Salt vs. Free Base: The hydrochloride salt’s solubility (50 mg/mL in water) makes it preferable for in vitro assays, while the free base is used in lipid-based formulations .
- Heterocyclic Diversity: Chromeno-thiazole derivatives exhibit fluorescence properties, expanding their utility in biosensing applications .
Biological Activity
6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine is a heterocyclic compound characterized by its unique fused ring structure that integrates thiopyran and thiazole elements. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and includes data tables summarizing key studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine |
| CAS Number | 61764-33-8 |
| Molecular Formula | C6H8N2S2 |
| Molecular Weight | 172.27 g/mol |
| Physical State | Solid |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves cyclization reactions between 2-aminothiophenol and α,β-unsaturated carbonyl compounds under basic conditions. Common solvents include ethanol or methanol. The product is purified through recrystallization methods.
Antimicrobial Activity
Research indicates that derivatives of thiopyrano[4,3-d]thiazole exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for some derivatives against common pathogens have been reported to be competitive with established antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably:
- Mechanism of Action : The compound has been shown to inhibit human topoisomerases I and II, enzymes crucial for DNA replication and transcription. This inhibition leads to apoptosis in cancer cells such as MCF-7 (breast cancer) and A2058 (melanoma) cell lines .
-
Case Studies :
- A study demonstrated that the compound induced cell death in MCF-7 cells by activating intrinsic apoptotic pathways. The IC50 values were determined to be around 1 µM for effective cell death induction .
- Another investigation highlighted the increased anticancer activity when substituents were added to the thiazole ring structure, suggesting that structural modifications can enhance efficacy against specific cancer types .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation. This aspect remains an area for further exploration but shows promise for therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Thiazole | Antimicrobial | Simpler structure |
| Thiopyran | Anticancer | Contains a sulfur atom |
| Pyranothiazole | Antifungal | Combines pyran and thiazole rings |
The fused ring structure of this compound provides it with distinct chemical properties that contribute to its biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine derivatives, and how can reaction conditions be optimized?
- Methodology : Cyclization reactions involving thiazolidinones or thiazole precursors are widely used. For example, refluxing 2-amino-thiazole derivatives with aldehydes in ethanol/acetic acid (e.g., veratraldehyde) under acidic conditions yields Schiff base intermediates, which can undergo further cyclization . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. glacial acetic acid), and reaction time (5–9 hours) to maximize yields .
- Key Data : Yields typically range from 70% to 85% when using glacial acetic acid as a catalyst .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound derivatives?
- Methodology :
- NMR : and NMR confirm regiochemistry and substituent placement. For instance, downfield shifts at δ 11.29 ppm () and δ 170.4 ppm () indicate NH and carbonyl groups, respectively .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 184.26 g/mol for the base compound) .
- IR : Absorbance peaks near 1650 cm confirm C=N or C=O bonds .
Q. How are solubility and stability profiles assessed for this compound in pharmacological studies?
- Methodology :
- Solubility : Tested in DMSO, ethanol, and water using UV-Vis spectroscopy at λ = 260–300 nm .
- Stability : Accelerated degradation studies under varying pH (1–13) and temperature (25–60°C) conditions, monitored via HPLC .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological activity of this compound derivatives?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes. Docking scores < -7.0 kcal/mol suggest strong interactions .
- QSAR Modeling : Parameters such as logP (1.0–2.5) and topological polar surface area (76.4 Å) correlate with bioavailability and membrane permeability .
Q. How can contradictory data in biological assays (e.g., antioxidant vs. cytotoxic effects) be resolved?
- Methodology :
- Dose-Response Analysis : Use IC values to distinguish therapeutic windows. For example, compounds showing antioxidant activity at 50 µM but cytotoxicity at 100 µM require dose optimization .
- Mechanistic Studies : ROS scavenging assays (DPPH, ABTS) paired with apoptosis markers (caspase-3 activation) clarify dual functionalities .
Q. What experimental designs are recommended for evaluating the antiexudative activity of this compound in vivo?
- Methodology :
- Carrageenan-Induced Edema : Administer 100 mg/kg (i.p.) to rats, measure paw volume with plethysmography at 0, 1, 3, and 5 hours post-injection. Compare to diclofenac (10 mg/kg) .
- Statistical Analysis : ANOVA with post-hoc Tukey test (p < 0.05) identifies significance .
Critical Analysis of Contradictions
- Synthetic Yields : Discrepancies in yields (e.g., 70% vs. 85%) often stem from solvent purity or catalyst concentration. Replication under inert atmospheres (N) improves consistency .
- Biological Activity : Variability in IC values may arise from cell line specificity (e.g., MCF-7 vs. HeLa). Standardized protocols (e.g., MTT assay) mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
